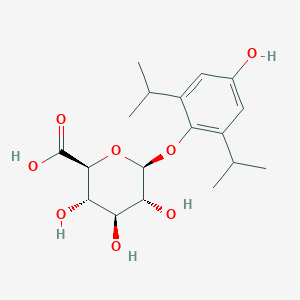

4-Hydroxypropofol 1-O-b-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSNDZGMSQTRGL-RUKPJNHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Pathway of 4-Hydroxypropofol 1-O-β-D-glucuronide

Executive Summary

Propofol (2,6-diisopropylphenol) stands as a cornerstone of modern anesthesia, prized for its rapid onset, short duration of action, and favorable recovery profile.[1][2][3] Its clinical efficacy is intrinsically linked to its rapid and extensive metabolic clearance. This guide provides a detailed technical exploration of the metabolic journey of propofol, with a specific focus on the formation of its secondary metabolite, 4-hydroxypropofol 1-O-β-D-glucuronide. We will dissect the key enzymatic players, from Phase I oxidation by Cytochrome P450s to the critical Phase II conjugation by UDP-glucuronosyltransferases (UGTs). This document is designed for researchers, scientists, and drug development professionals, offering not just a description of the pathway but also the causality behind experimental choices, detailed analytical protocols, and an examination of the clinical and toxicological significance of these metabolic routes.

The Metabolic Landscape of Propofol: An Overview

Propofol's pharmacokinetic profile is defined by a high clearance rate that often exceeds hepatic blood flow, indicating the significant contribution of extrahepatic metabolism.[1][4][5] While the liver is the primary site of biotransformation, organs such as the kidneys and lungs also play a crucial role.[4][6][7] The metabolism of propofol proceeds via two major, parallel pathways:

-

Direct Glucuronidation (Phase II): The most significant pathway, where the parent propofol molecule is directly conjugated with glucuronic acid to form propofol-glucuronide (PG). This single metabolite accounts for the majority (53-73%) of propofol's urinary metabolites.[1][4]

-

Oxidation (Phase I) followed by Conjugation (Phase II): A smaller but vital portion of propofol first undergoes hydroxylation by the Cytochrome P450 (CYP) enzyme system to produce 2,6-diisopropyl-1,4-quinol, commonly known as 4-hydroxypropofol.[1][4][8] This intermediate is then rapidly conjugated with glucuronic acid or sulfate to form water-soluble, excretable compounds.[1][4]

All metabolites are considered pharmacologically inactive, with the exception of 4-hydroxypropofol, which retains approximately one-third of the hypnotic activity of the parent drug.[4]

Phase I Oxidation: The Genesis of 4-Hydroxypropofol

The initial and rate-limiting step in the formation of quinol-derived conjugates is the hydroxylation of propofol at the para-position of its phenol ring.[8] This reaction is catalyzed by the Cytochrome P450 superfamily of enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes.[9][10]

-

Key Enzymes: Extensive research has identified CYP2B6 as the principal enzyme responsible for the p-hydroxylation of propofol.[1][4] The isoform CYP2C9 also contributes, but to a lesser extent.[1][8]

-

Causality & Significance: The activity of these CYP enzymes is a critical determinant of the flux through this secondary metabolic pathway. Genetic variability in the CYP2B6 gene is highly prevalent and is a major source of the interindividual differences observed in propofol metabolism and clearance.[4] For instance, the CYP2B6*6 allele has been linked to decreased enzyme activity, potentially leading to higher plasma concentrations of propofol.[4]

Phase II Conjugation: Formation of 4-Hydroxypropofol 1-O-β-D-glucuronide

Once formed, the 4-hydroxypropofol intermediate is a substrate for Phase II conjugation reactions. Its quinol structure presents two hydroxyl groups (at positions 1 and 4) that are available for glucuronidation. This leads to the formation of two distinct regioisomers: 4-hydroxypropofol 1-O-β-D-glucuronide (1-QG) and 4-hydroxypropofol 4-O-β-D-glucuronide (4-QG).[1][11][12]

-

The UGT Superfamily: This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from the high-energy cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate.[4][13][14] This process dramatically increases the water solubility of the molecule, facilitating its renal excretion.

-

Enzyme Specificity: While UGT1A9 is the primary enzyme for the direct glucuronidation of the parent propofol molecule, other UGT isoforms are involved in conjugating 4-hydroxypropofol.[6][15] UGTs are expressed not only in the liver but also in extrahepatic tissues like the kidney and intestine, which contributes to propofol's overall high clearance rate.[4][6][7] Studies have shown that the kidney, in particular, has a high capacity for propofol glucuronidation, largely due to its high expression of UGT1A9.[6][7]

Enzyme Kinetics of Propofol Glucuronidation

The efficiency of propofol glucuronidation varies significantly across different tissues. This is a critical consideration in drug development, as it influences overall drug clearance and potential tissue-specific drug interactions.

| Tissue Microsome | Key Enzyme | Km (μM) | Vmax (nmol/min/mg) | Intrinsic Clearance (CLint) (μl/min/mg) |

| Human Liver (HLM) | UGT1A9 | 41.8 | 5.21 | 126 |

| Human Kidney (HKM) | UGT1A9 | Comparable to HLM | 10.94 (2.1x HLM) | 466 (3.7x HLM) |

| Human Intestine (HIM) | UGT1A8, UGT1A9 | 279 (6.7x HLM) | 2.92 (0.56x HLM) | 10.5 (0.08x HLM) |

| Data synthesized from in vitro studies on propofol glucuronidation.[6] |

This data underscores the substantial role of the kidney in propofol's metabolic clearance, with an intrinsic clearance rate nearly four times that of the liver on a per-milligram-of-protein basis.[6]

Analytical Methodologies for Metabolite Quantification

Accurate quantification of 4-hydroxypropofol 1-O-β-D-glucuronide and other metabolites is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[11][12][16]

Protocol: Quantification of Propofol Metabolites in Urine

This protocol is a self-validating system, incorporating a stable isotope-labeled internal standard to correct for variations in sample preparation and instrument response.

1. Objective: To quantify 4-hydroxypropofol 1-O-β-D-glucuronide, its isomers, and propofol-glucuronide in human urine.

2. Materials:

-

Urine sample

-

Reference standards for all analytes

-

Stable isotope-labeled internal standard (e.g., Propofol-d17-glucuronide)

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Formic Acid or Ammonium Fluoride (mobile phase modifier)

-

LC-MS/MS system with electrospray ionization (ESI) source

3. Sample Preparation (Dilute-and-Analyze Method): [11][12]

-

Causality: This simple and robust method minimizes sample manipulation, reducing the potential for analyte loss or degradation and improving throughput. It is effective for urine matrices where metabolite concentrations are relatively high.

-

Step 1: Aliquot 100 µL of urine into a microcentrifuge tube.

-

Step 2: Add 10 µL of the internal standard working solution.

-

Step 3: Add 890 µL of LC-MS grade water (or initial mobile phase) to achieve a 1:10 dilution.

-

Step 4: Vortex briefly and centrifuge to pellet any particulates.

-

Step 5: Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column to separate the metabolites based on polarity. A gradient elution with water and methanol (both typically containing 0.1% formic acid) is common.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using ESI. Detection is performed using Multiple Reaction Monitoring (MRM).

-

Trustworthiness: MRM is a highly specific technique. It monitors a unique transition from a specific precursor ion (the mass of the metabolite) to a specific product ion (a fragment of the metabolite). Monitoring these unique mass transitions for each analyte provides two dimensions of specificity, minimizing the risk of interference and ensuring trustworthy quantification.

-

-

Example MRM Transitions:

-

Propofol Glucuronide (PG): m/z 353 → m/z 177

-

Hydroxypropofol Glucuronides (1-QG/4-QG): m/z 369 → m/z 193

-

Note: Specific transitions should be optimized for the instrument in use.

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and internal standard MRM transitions.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the reference standards.

Clinical and Toxicological Implications

-

Pharmacogenomics and Interindividual Variability: As discussed, polymorphisms in CYP2B6 and UGT genes can significantly alter propofol metabolism.[4][17] This genetic variability can affect the dose required to achieve adequate anesthesia and may influence the risk of adverse effects. Understanding a patient's metabolic phenotype could pave the way for personalized propofol dosing.

-

Forensic Toxicology: In cases of suspected propofol abuse or overdose, the parent drug may be cleared from the body too quickly to be detected in urine.[11][12] The glucuronide metabolites, however, have a much longer detection window.[11] Therefore, assays for propofol-glucuronide and the 4-hydroxypropofol glucuronides are critical tools for forensic investigation and drug monitoring.[11][18]

-

Propofol Infusion Syndrome (PRIS): This rare but potentially fatal syndrome is associated with prolonged, high-dose propofol infusions.[2][4] It is characterized by metabolic acidosis, rhabdomyolysis, and multi-organ failure.[1] While the exact mechanism is not fully understood, it is thought to involve the impairment of mitochondrial function.[5] Monitoring metabolic pathways is crucial in understanding the pathophysiology of PRIS.

-

Urine Discoloration: The quinol metabolites, including 4-hydroxypropofol and its conjugates, are believed to be responsible for the occasional green discoloration of urine observed in patients receiving propofol infusions.[2][8] This is a benign phenomenon that occurs when extrahepatic clearance pathways become more prominent.[8]

Conclusion

The metabolic pathway of 4-hydroxypropofol 1-O-β-D-glucuronide, while a secondary route for propofol clearance, provides profound insights into the complex interplay of Phase I and Phase II enzymes. The activities of CYP2B6 and various UGTs are central to this pathway, and their inherent variability contributes significantly to the diverse patient responses observed clinically. For drug development professionals, understanding this pathway is crucial for predicting drug-drug interactions and designing safer anesthetic protocols. For researchers and scientists, the analytical methods detailed herein provide a robust framework for further exploring the nuances of propofol metabolism, with implications ranging from personalized medicine to forensic science.

References

-

Bastos, M. L., et al. (2015). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International. [Link]

-

Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics. [Link]

-

Wikipedia. Propofol. Wikipedia, The Free Encyclopedia. [Link]

-

Iwamura, A., et al. (2015). In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9. Xenobiotica. [Link]

-

Ehrhardt, J., & Toth, R. (2023). Propofol. StatPearls Publishing. [Link]

-

Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

-

Ehlers, M., et al. (2024). Biotransformation of propofol to its major conjugated metabolites via direct glucuronidation or hydroxylation with additional glucuronidation or sulfation. ResearchGate. [Link]

-

AB SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. [Link]

-

Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. ResearchGate. [Link]

-

Liang, Y., et al. (2011). Determination of propofol UDP-glucuronosyltransferase (UGT) activities in hepatic microsomes from different species by UFLC–ESI-MS. ResearchGate. [Link]

-

Ku, K., et al. (2018). The main metabolic pathway of propofol. ResearchGate. [Link]

-

Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. ResearchGate. [Link]

-

Li, Y., et al. (2024). Metabolism-corrected propofol exposure intensity and long-term intelligence quotient in pediatric febrile infection-related epilepsy syndrome. Frontiers in Medicine. [Link]

-

Favetta, P., et al. (2002). Propofol metabolites in man following propofol induction and maintenance. British Journal of Anaesthesia. [Link]

-

Gu, J., et al. (2005). Potential inhibition of cytochrome P450 3A4 by propofol in human primary hepatocytes. World Journal of Gastroenterology. [Link]

-

Iwamura, A., et al. (2014). In Vitro Glucuronidation of Propofol in Microsomal Fractions From Human Liver, Intestine and Kidney: Tissue Distribution and Physiological Role of UGT1A9. PubMed. [Link]

-

Sun, H., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences. [Link]

-

OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

-

Servin, F., et al. (2001). Propofol-induced cytochrome P450 inhibition: an in vitro and in vivo study in rats. Anesthesiology. [Link]

-

Shin, H. S., et al. (2016). Determination of propofol glucuronide from hair sample by using mixed mode anion exchange cartridge and liquid chromatography tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Sun, H., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Metabolites. [Link]

-

D'Agnano, F., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines. [Link]

-

Tang, Y., et al. (2019). Relationship between UGT1A9 gene polymorphisms, efficacy, and safety of propofol in induced abortions amongst Chinese population. Bioscience Reports. [Link]

-

Wang, Y., et al. (2022). Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol. Pharmaceuticals. [Link]

-

Al-Sabbagh, R., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals. [Link]

-

Hamaoka, N., et al. (1999). Effects of propofol on human hepatic microsomal cytochrome P450 activities. Xenobiotica. [Link]

-

Teske, J., et al. (2020). Propofol and propofol glucuronide concentrations in hair following medical propofol administration and in forensic death cases. ResearchGate. [Link]

Sources

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propofol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openanesthesia.org [openanesthesia.org]

- 10. mdpi.com [mdpi.com]

- 11. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. xenotech.com [xenotech.com]

- 14. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mobile.labmedica.com [mobile.labmedica.com]

- 17. Relationship between UGT1A9 gene polymorphisms, efficacy, and safety of propofol in induced abortions amongst Chinese population: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: In Vitro Enzymatic Synthesis of 4-Hydroxypropofol 1-O-β-D-Glucuronide

This guide details the in vitro enzymatic synthesis of 4-Hydroxypropofol 1-O-β-D-glucuronide. While chemical synthesis is possible, it is often hampered by the steric hindrance of the isopropyl groups flanking the 1-hydroxyl position. Consequently, biosynthetic generation using recombinant UGTs or liver microsomes is the preferred method for generating high-fidelity reference standards for Metabolite Identification (MetID) and ADME studies.

Introduction & Mechanistic Basis

The metabolism of propofol (2,6-diisopropylphenol) is a critical determinant of its pharmacokinetic profile. While direct glucuronidation to propofol-glucuronide is the primary pathway, a significant fraction undergoes Phase I hydroxylation by CYP2B6 (and to a lesser extent CYP2C9) to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).[1]

This intermediate, 4-hydroxypropofol, possesses two potential sites for glucuronidation:[1]

-

Position 1-OH: Sterically hindered by two isopropyl groups (the original propofol motif).

-

Position 4-OH: Less sterically hindered.

Target Specificity: This guide focuses on the 1-O-β-D-glucuronide .[1] Research indicates that UGT1A9 , the primary enzyme responsible for propofol glucuronidation, retains high affinity for the hindered 1-position, even in the 4-hydroxylated metabolite.

Biosynthetic Pathway Diagram

The following diagram illustrates the sequential biotransformation required to generate the target analyte.

Figure 1: Biotransformation pathway highlighting the UGT1A9-mediated synthesis of the 1-O-glucuronide target.

Experimental Strategy: Recombinant UGT Incubation

To maximize yield and specificity, we utilize Recombinant Human UGT1A9 (rUGT1A9) rather than pooled Human Liver Microsomes (HLM). HLM contains a mixture of UGTs (e.g., UGT1A8, UGT1A7) that may increase the ratio of the unwanted 4-O-glucuronide isomer.

Reagents & Materials Checklist

| Component | Grade/Specification | Function |

| Substrate | 4-Hydroxypropofol (>98% purity) | Precursor |

| Enzyme | Recombinant Human UGT1A9 (Supersomes™) | Catalyst |

| Cofactor | UDP-Glucuronic Acid (UDPGA) | Glucuronyl donor |

| Activator | Alamethicin (50 mg/mL in ethanol) | Pore-forming peptide (access to luminal UGT) |

| Buffer | Tris-HCl (50 mM, pH 7.[1]5) | Reaction medium |

| Salt | MgCl₂ (10 mM) | Obligate cofactor for UGT activity |

| Stop Soln | Ice-cold Acetonitrile (ACN) + 0.1% Formic Acid | Protein precipitation & quenching |

Step-by-Step Synthesis Protocol

Phase A: Pre-Incubation (Activation)

Scientist's Note: UGT enzymes are membrane-bound within the endoplasmic reticulum (microsomes). Latency is a major issue; alamethicin is strictly required to permeabilize the membrane and allow UDPGA entry.

-

Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂.

-

Enzyme Thaw: Thaw rUGT1A9 on wet ice. Do not vortex. Gently invert to mix.

-

Alamethicin Activation:

-

Add rUGT1A9 to the buffer to a final protein concentration of 0.5 mg/mL .

-

Add Alamethicin (50 µg/mg protein).

-

Incubate on ice for 15 minutes . This step is non-negotiable for maximal activity.

-

Phase B: Biosynthetic Reaction

-

Substrate Addition: Add 4-Hydroxypropofol to the activated enzyme mixture.

-

Target Concentration:100–500 µM . (Higher concentrations may inhibit UGT1A9 via substrate inhibition; perform a pilot if scaling up).

-

-

Temperature Equilibration: Pre-warm the mixture to 37°C for 3 minutes.

-

Initiation: Start the reaction by adding UDPGA (Final concentration: 5 mM ).

-

Note: A saturating concentration of UDPGA (5-10x Km) drives the reaction forward.

-

-

Incubation: Incubate at 37°C in a shaking water bath (60 rpm).

-

Time:60–120 minutes . Monitor conversion by LC-MS to prevent hydrolysis or degradation.

-

Phase C: Termination & Extraction

-

Quenching: Add 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Precipitation: Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to aid protein precipitation.

-

Clarification: Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant. This contains your target glucuronide.[2][3][4][5][6]

Purification & Isolation Workflow

For MetID standards, crude supernatant is insufficient. You must isolate the 1-O isomer from the 4-O isomer and unreacted substrate.

Figure 2: Downstream processing workflow for the isolation of the specific glucuronide isomer.

HPLC Conditions for Isomer Separation

The 1-O and 4-O isomers have slightly different polarities due to the shielding of the 1-OH by isopropyl groups.

-

Column: Phenomenex Synergi Fusion-RP or Waters HSS T3 (C18), 150 x 4.6 mm, 3-5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Shallow gradient (e.g., 10% B to 40% B over 20 minutes).

-

Logic: The 1-O-glucuronide is typically less polar (elutes later) than the 4-O-glucuronide because the hydrophilic glucuronic acid is masked between the hydrophobic isopropyl groups, whereas the 4-O-glucuronide exposes the sugar moiety more openly. Note: Elution order must be empirically confirmed.

Analytical Validation (Self-Validating System)

To confirm you have synthesized 4-Hydroxypropofol 1-O-β-D-glucuronide and not the 4-O isomer, you must use MS/MS fragmentation patterns and NMR.

Mass Spectrometry (LC-MS/MS)[7][8]

-

Precursor Ion: m/z 369.15 (Negative mode, [M-H]⁻).

-

Fragment Ions:

-

m/z 193 (Glucuronic acid moiety).

-

m/z 177 (Aglycone: 4-hydroxypropofol radical).

-

-

Differentiation: The 1-O isomer often shows a different ratio of the m/z 175 vs 177 fragments compared to the 4-O isomer due to the stability of the radical formed after neutral loss of the glucuronide.

NMR Validation (The Gold Standard)

Only NMR can definitively prove the regiochemistry.

-

HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the anomeric proton (H-1') of the glucuronic acid and the C-1 carbon of the aromatic ring.

-

Key Shift: The C-1 carbon (attached to isopropyl groups) will show a significant chemical shift change (~5-10 ppm downfield) compared to the unreacted 4-hydroxypropofol, while C-4 remains relatively unchanged.

References

-

Court, M. H. (2005). Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases. Methods in Enzymology, 400, 104–116. Link

- Ebner, T., et al. (2006). Disposition and metabolism of propofol in man and animals. Xenobiotica, 36(6), 477-491.

-

Fujiwara, R., et al. (2007). Glucuronidation of propofol and its analogs by human and rat UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 35(10), 1756-1762. Link

-

Stachulski, A. V., & Jenkins, G. N. (1998).[7] The synthesis of O-glucuronides. Natural Product Reports, 15, 173-186.[7][8] Link

-

McGurk, K. A., et al. (1998). Human UGT1A9 is the major isozyme responsible for the glucuronidation of propofol in human liver microsomes. The Journal of Pharmacology and Experimental Therapeutics, 284(2), 437-443. Link

Sources

- 1. 4-Hydroxy Propofol 1-O-|A-D-Glucuronide | Benchchem [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. kurabiotech.com [kurabiotech.com]

- 5. Effects of coexpression of UGT1A9 on enzymatic activities of human UGT1A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis of O-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

4-Hydroxypropofol 1-O-b-D-glucuronide chemical structure and properties

Topic: 4-Hydroxypropofol 1-O-β-D-glucuronide: Structural Characterization, Metabolic Genesis, and Analytical Profiling

Executive Summary

4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) represents a pivotal Phase II metabolite of the intravenous anesthetic propofol (2,6-diisopropylphenol).[1] Unlike the parent drug, which is highly lipophilic and centrally active, 1-QG is a hydrophilic, pharmacologically inactive conjugate facilitating renal excretion. Its significance in drug development lies not in its potency, but in its utility as a stable biomarker for retrospective detection of propofol exposure (extending the detection window from hours to weeks) and its implication in the "green urine" phenomenon associated with high-dose infusions. This guide delineates the physicochemical identity, enzymatic biosynthesis, and LC-MS/MS quantification protocols for 1-QG.

Part 1: Chemical Identity & Structural Analysis

The molecule is a glycosidic conjugate formed by the attachment of glucuronic acid to the sterically hindered hydroxyl group of 4-hydroxypropofol.

Physicochemical Properties

| Property | Data |

| Chemical Name | 4-Hydroxypropofol 1-O-β-D-glucuronide |

| Synonyms | 1-Quinol glucuronide; 1-QG; 2,6-Diisopropyl-1,4-hydroquinone-1-glucuronide |

| CAS Number | 114991-25-2 (Neutral form) |

| Molecular Formula | C₁₈H₂₆O₈ |

| Molecular Weight | 370.39 g/mol |

| Solubility | High aqueous solubility (Hydrophilic); Low lipophilicity |

| pKa | ~2.9 (Carboxylic acid moiety of glucuronide) |

| Stereochemistry | β-anomeric configuration at the glycosidic linkage |

Structural Elucidation

The core scaffold is 4-hydroxypropofol (2,6-diisopropyl-1,4-benzenediol). The glucuronic acid moiety is attached via a β-glycosidic bond to the oxygen at position 1 (the position flanked by the two isopropyl groups).

-

Steric Environment: The 1-position is sterically crowded due to the ortho-isopropyl groups. This distinguishes it from the 4-O-glucuronide isomer, where conjugation occurs at the less hindered para-hydroxyl introduced during Phase I metabolism.

-

Stability: The β-glycosidic bond is susceptible to hydrolysis by β-glucuronidase (e.g., from E. coli or Helix pomatia), a property utilized in analytical deconjugation assays.

Part 2: Metabolic Pathway & Biosynthesis

The formation of 1-QG is a two-step bio-transformational cascade involving oxidative activation followed by conjugation.

Step 1: Phase I Hydroxylation

Propofol is hydroxylated at the para-position to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).[1]

-

Enzymes: CYP2B6 (primary), CYP2C9 (secondary).

-

Significance: This intermediate retains approximately 30% of the hypnotic activity of propofol.[1]

Step 2: Phase II Glucuronidation

The 4-hydroxypropofol intermediate is conjugated with glucuronic acid.[1][2]

-

Enzyme: UGT1A9 (UDP-glucuronosyltransferase 1-9).[1]

-

Regioselectivity: UGT1A9 exhibits a specific affinity for the hindered 1-hydroxyl group, driving the formation of the 1-O-glucuronide over the 4-O-glucuronide in certain conditions, although both isomers are formed in vivo.

-

Excretion: The resulting 1-QG is highly polar and excreted via the kidneys. Accumulation of quinol conjugates (including 1-QG) during prolonged infusions can lead to benign green discoloration of the urine.

Pathway Visualization

Caption: Metabolic cascade of Propofol to 1-QG via CYP-mediated hydroxylation and UGT-mediated conjugation.[1]

Part 3: Analytical Profiling (LC-MS/MS)

Quantification of 1-QG is critical for forensic toxicology and pharmacokinetic modeling. Unlike propofol, which degrades/evaporates rapidly, 1-QG is stable in urine for extended periods.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry

1. Sample Preparation (Dilute-and-Shoot):

-

Matrix: Urine or Plasma.[3]

-

Protocol:

-

Centrifuge sample at 10,000 x g for 5 mins to remove particulates.

-

Dilute supernatant 1:10 with Mobile Phase A (0.1% Formic Acid in Water).

-

Add Internal Standard (Propofol-glucuronide-d17 or analog). Note: Deuterated 1-QG is preferred if available.

-

Vortex and transfer to autosampler vial.

-

2. Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient: 5% B to 95% B over 4-5 minutes. 1-QG elutes earlier than Propofol Glucuronide (PG) due to the additional hydroxyl group on the ring making it more polar.

3. Mass Spectrometry Parameters (Negative Electrospray Ionization - ESI-):

-

Mode: MRM (Multiple Reaction Monitoring).[4]

-

Precursor Ion: m/z 369.1 [M-H]⁻ (Deprotonated molecular ion).

-

Product Ions:

-

Quantifier:m/z 113 (Ring fragmentation/cleavage).

-

Qualifier:m/z 175 (Glucuronide moiety).

-

Analytical Workflow Diagram

Caption: Streamlined "Dilute-and-Shoot" LC-MS/MS workflow for high-throughput detection of 1-QG.

Part 4: Clinical & Toxicological Relevance

Pharmacological Inactivity

While the intermediate 4-hydroxypropofol possesses hypnotic properties (roughly 1/3rd that of propofol), the 1-O-glucuronide conjugate is pharmacologically inert .[5] The addition of the bulky, polar glucuronic acid group prevents the molecule from crossing the blood-brain barrier and interacting with GABA_A receptors.

Forensic Window of Detection

1-QG is a superior marker for proving past propofol usage:

-

Propofol: Rapidly eliminated; undetectable in urine/blood often within hours.

-

1-QG: Detectable in urine for >60 hours post-administration.[1] In cases of chronic abuse or long-term sedation, it may remain detectable for weeks.

Toxicity Markers

-

Green Urine: The presence of phenolic metabolites, specifically the quinol-based 1-QG and 4-QG, can cause urine to turn green.[6] This is a benign side effect of high-clearance propofol metabolism and does not indicate renal failure.

References

-

National Institutes of Health (NIH) . Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]

-

PubChem . 4-Hydroxy Propofol 4-O-beta-D-Glucuronide Compound Summary (Isomer Reference). Retrieved from [Link]

-

ResearchGate . Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Retrieved from [Link]

-

Deranged Physiology . Metabolism and clearance of propofol.[2][3][7][8] Retrieved from [Link]

Sources

- 1. 4-Hydroxy Propofol 1-O-|A-D-Glucuronide | Benchchem [benchchem.com]

- 2. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mobile.labmedica.com [mobile.labmedica.com]

- 5. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYP2B6 in 4-Hydroxypropofol Formation: A Technical Guide

The following technical guide details the role of Cytochrome P450 2B6 (CYP2B6) in the formation of 4-Hydroxypropofol.

Executive Summary

Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic characterized by rapid onset and short duration of action.[1] While direct glucuronidation via UGT1A9 represents the primary elimination pathway (~60-70%), oxidative metabolism accounts for approximately 40% of clearance. The pivotal oxidative step is the 4-hydroxylation of the phenolic ring to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).

This guide establishes CYP2B6 as the principal catalyst for this reaction.[1][2] Unlike many anesthetic agents dominated by CYP3A4, propofol hydroxylation is a high-affinity reaction driven by CYP2B6, with minor contributions from CYP2C9. Understanding this specific pathway is critical for predicting drug-drug interactions (DDIs), interpreting pharmacogenetic variability (e.g., CYP2B6*6), and designing robust in vitro phenotyping assays.

Mechanistic Biochemistry

The Reaction Pathway

The formation of 4-hydroxypropofol is a regioselective aromatic hydroxylation occurring at the para position relative to the phenolic hydroxyl group.

-

Substrate Binding: Propofol binds to the heme-iron active site of CYP2B6. The bulky isopropyl groups at positions 2 and 6 restrict access to the ortho positions, directing the activated oxygen species to the para (C4) position.

-

Oxygen Activation: The standard P450 cycle proceeds: electron transfer from NADPH-P450 reductase reduces the heme iron (

), followed by oxygen binding and protonation to form the Compound I radical cation ( -

Electrophilic Attack: Compound I attacks the C4 carbon of the aromatic ring.

-

Rearrangement: The resulting intermediate rearranges to restore aromaticity, yielding the hydroquinone structure, 2,6-diisopropyl-1,4-benzenediol (4-hydroxypropofol).

Pathway Visualization

The following diagram illustrates the metabolic fate of propofol, highlighting the CYP2B6-mediated branch.[1][3]

Figure 1: Metabolic pathway of propofol.[3] CYP2B6 is the rate-limiting enzyme for the oxidative branch, producing 4-hydroxypropofol.

Enzymology & Kinetics

Isoform Contribution

While early studies suggested a role for CYP2C9, definitive kinetic phenotyping identifies CYP2B6 as the dominant enzyme. CYP2B6 exhibits "high-affinity, high-capacity" kinetics, whereas CYP2C9 displays "low-affinity" kinetics.[4]

Table 1: Kinetic Parameters of Propofol 4-Hydroxylation

| Enzyme Isoform | Intrinsic Clearance ( | Role Classification | ||

| CYP2B6 | 10 - 30 | ~40 - 200 | High | Primary Driver |

| CYP2C9 | 41 - 55 | ~0.5 - 5 | Low | Minor Contributor |

| CYP1A2 | > 50 | Low | Negligible | Background |

| CYP3A4 | > 100 | Low | Negligible | Background |

Data synthesized from Court et al. (2001) and Guitton et al. (1998).[5]

Pharmacogenetics (The *6 Allele)

The CYP2B6*6 allele (Q172H, K262R) is a critical determinant of inter-individual variability.

-

Mechanism: The variant leads to aberrant splicing and reduced protein expression in the liver.[6]

-

Impact: Homozygous carriers (6/6) exhibit significantly reduced 4-hydroxylation capacity.

-

Clinical Consequence: Patients with the 6/6 genotype may require lower maintenance doses of propofol to achieve the same depth of anesthesia due to decreased clearance.

Experimental Protocol: In Vitro Phenotyping

To validate CYP2B6 involvement in a new drug formulation or DDI study, the following protocol is the gold standard. This workflow utilizes Human Liver Microsomes (HLM) and specific chemical inhibition.[5]

Materials

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Substrate: Propofol (dissolved in methanol, final organic <1%).

-

Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Specific Inhibitor: ThioTEPA (CYP2B6 selective) or Monoclonal Anti-CYP2B6 Antibody.

-

Stop Solution: Ice-cold Acetonitrile with internal standard (e.g., thymol).

Workflow Diagram

Figure 2: Step-by-step in vitro assay for measuring CYP2B6-mediated propofol hydroxylation.[7]

Analytical Detection (HPLC-FLD)

4-Hydroxypropofol is highly fluorescent, making Fluorescence Detection (FLD) superior to UV in sensitivity.

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

-

Mobile Phase: Acetonitrile : Water (adjusted to pH 4.0 with acetic acid) gradient.

-

Detection: Excitation

nm; Emission -

Validation: The peak for 4-hydroxypropofol should appear distinct from the parent propofol peak (which is much more hydrophobic and elutes later).

Data Interpretation

To confirm CYP2B6 liability:

-

Control: Measure formation rate of 4-OH-propofol in HLM without inhibitor.

-

Inhibition: Measure rate in presence of ThioTEPA (50 µM).

-

Calculation:

-

Expectation: >70% inhibition confirms CYP2B6 as the major metabolizing enzyme.

-

Clinical Implications & DDI

Drug-Drug Interactions (DDIs)

Since CYP2B6 is the primary oxidative pathway, strong CYP2B6 inhibitors or inducers can alter propofol pharmacokinetics (PK), though the clinical impact is often buffered by the high capacity of the glucuronidation pathway.

-

Inhibitors: Ticlopidine, Clopidogrel, ThioTEPA.[5] Co-administration may slightly prolong sedation or increase plasma concentrations.

-

Inducers: Rifampin, Efavirenz. May accelerate oxidative clearance, potentially shortening duration of action.

Special Populations

-

Geriatrics: CYP2B6 activity does not decline significantly with age alone, but total hepatic blood flow does.

-

Liver Disease: Hepatic impairment reduces both CYP2B6 content and blood flow, necessitating dose reduction.

References

-

Court, M. H., et al. (2001). "Cytochrome P-450 2B6 is responsible for interindividual variability of propofol hydroxylation by human liver microsomes." Anesthesiology. [Link]

-

Guitton, J., et al. (1998). "Involvement of CYP2B6 in the oxidative metabolism of propofol by human liver microsomes." British Journal of Clinical Pharmacology. [Link]

-

Oda, Y., et al. (2001). "Involvement of human cytochrome P450 2B6 in the omega- and 4-hydroxylation of the anesthetic agent propofol." Molecular Pharmacology. [Link]

-

Lang, T., et al. (2013). "Pharmacogenetics of cytochrome P450 2B6 (CYP2B6): Advances on polymorphisms, mechanisms, and clinical relevance." Frontiers in Genetics. [Link][6]

Sources

- 1. Involvement of human liver cytochrome P4502B6 in the metabolism of propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P-450 2B6 is responsible for interindividual variability of propofol hydroxylation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Influence of CYP2B6 Variants and Administration of Propofol on Patient Outcomes after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence for propofol hydroxylation by cytochrome P4502B11 in canine liver microsomes: breed and gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

UGT1A9-Mediated Glucuronidation of 4-Hydroxypropofol: A Technical Guide

This in-depth technical guide details the mechanisms, experimental protocols, and kinetic characterization of the UGT1A9-mediated glucuronidation of 4-hydroxypropofol.

Executive Summary

The metabolic clearance of propofol (2,6-diisopropylphenol) is a multi-step process critical for its short duration of action. While direct glucuronidation of propofol is the primary pathway, a significant fraction (~40%) undergoes Phase I hydroxylation by CYP2B6 to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol). This metabolite retains approximately one-third of the hypnotic activity of the parent compound and requires Phase II conjugation for elimination.

This guide focuses on the UGT1A9-mediated glucuronidation of 4-hydroxypropofol , a reaction that yields two distinct regioisomers: 1-O-glucuronide and 4-O-glucuronide . Understanding this pathway is vital for elucidating renal clearance mechanisms (where UGT1A9 is highly expressed), predicting drug-drug interactions (DDIs), and analyzing inter-individual variability in anesthesia recovery.

Mechanistic Foundation

Metabolic Pathway Architecture

Propofol metabolism is bifurcated into direct conjugation and oxidative activation followed by conjugation. UGT1A9 is the dominant isoform responsible for the glucuronidation of the phenolic moiety in both propofol and its hydroxylated metabolites.

-

Substrate: 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol).

-

Enzyme: UDP-glucuronosyltransferase 1A9 (UGT1A9).

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Products:

-

4-hydroxypropofol-1-O-glucuronide (Q1G): Conjugation at the sterically hindered phenolic hydroxyl (original propofol site).

-

4-hydroxypropofol-4-O-glucuronide (Q4G): Conjugation at the newly formed para-hydroxyl group.

-

Figure 1: Metabolic pathway of 4-hydroxypropofol showing the bifurcation into 1-O and 4-O glucuronides mediated by UGT1A9.

Enzymology of UGT1A9

UGT1A9 is unique among hepatic UGTs due to its high expression in the kidney (proximal tubule) as well as the liver. This "extrahepatic" activity is crucial for propofol clearance.

-

Regioselectivity: UGT1A9 displays broad specificity for phenols. In 4-hydroxypropofol, the 4-OH position is less sterically hindered by the isopropyl groups compared to the 1-OH position, often leading to a preferential formation of Q4G, although both are observed in vivo.

-

Kinetics: The reaction typically follows Michaelis-Menten kinetics, though substrate inhibition (common with propofol itself) must be monitored at high substrate concentrations (>500 µM).

Experimental Validation Framework

To characterize this reaction, researchers must select the appropriate enzyme source. Recombinant enzymes provide specificity, while microsomes provide physiological context.

Enzyme Source Selection

| Feature | Recombinant UGT1A9 (rUGT1A9) | Human Liver Microsomes (HLM) | Human Kidney Microsomes (HKM) |

| Purity | High (Single Isoform) | Low (Mixture of UGTs, CYPs) | Moderate (High UGT1A9/2B7) |

| Physiological Relevance | Low (Artificial lipid environment) | High (Native membrane) | High (Renal clearance model) |

| Use Case | Determining | Predicting total hepatic clearance ( | Investigating renal contribution |

| Alamethicin Req. | Yes (Pore formation) | Yes | Yes |

Reagents and Materials

-

Substrate: 4-Hydroxypropofol (Synthesis often required or sourced from specialty vendors; purity >98%).

-

Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM final concentration.

-

Pore-forming agent: Alamethicin (50 µg/mg protein) to permeabilize the luminal ER membrane.

-

Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4), containing 5-10 mM

. -

Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Propofol-d12 glucuronide or 4-methylumbelliferone).

Protocol: Kinetic Characterization Assay

This protocol is designed to determine the kinetic parameters (

Assay Workflow

-

Activation: Pre-incubate rUGT1A9 or Microsomes (0.1 – 0.5 mg/mL) with Alamethicin on ice for 15 minutes.

-

Mixture Preparation: Combine activated enzyme,

, and 4-hydroxypropofol (0.5 – 1000 µM) in buffer at 37°C. -

Initiation: Add UDPGA (5 mM excess) to start the reaction.

-

Incubation: Incubate for 30–60 minutes (must be within the linear range of time and protein concentration).

-

Termination: Add 1 volume of ice-cold ACN/Internal Standard.

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

Figure 2: Step-by-step workflow for the kinetic characterization of UGT1A9-mediated glucuronidation.

Analytical Detection (LC-MS/MS)

Since authentic standards for Q1G and Q4G may be rare, relative quantification or synthesis of standards is often required.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Transitions (MRM):

-

Monitor the loss of the glucuronide moiety (-176 Da).

-

Parent: 4-Hydroxypropofol-Glucuronide (

~369 negative mode). -

Daughter: 4-Hydroxypropofol (

~193).

-

Data Analysis & Interpretation

Kinetic Modeling

Data should be plotted as Reaction Velocity (

-

Michaelis-Menten: If the plot is hyperbolic.

-

Substrate Inhibition: Often seen with UGT1A9 and phenolic substrates (like propofol). If velocity decreases at high

:

Interpreting the Results

-

Values: Typically, UGT1A9 has a

-

Regioisomer Ratio: Calculate the ratio of Q4G to Q1G. A shift in this ratio between HLM and HKM suggests differential contribution of UGT isoforms (e.g., UGT1A9 vs UGT1A8 in kidney).

Clinical & Toxicological Implications

Renal Clearance & UGT1A9

Unlike the liver, the kidney expresses a limited subset of UGTs, with UGT1A9 and UGT2B7 being dominant. The formation of 4-hydroxypropofol glucuronides in the kidney contributes significantly to the total clearance of propofol, especially during the anhepatic phase of liver transplantation or in patients with liver cirrhosis.

Drug-Drug Interactions (DDIs)

Inhibitors of UGT1A9 (e.g., mefenamic acid, niflumic acid) can decrease the clearance of 4-hydroxypropofol. Accumulation of the quinol metabolite is theoretically risky as quinols can undergo redox cycling to form toxic quinones, potentially contributing to oxidative stress, although the clinical significance of this specific metabolite's toxicity remains under investigation.

References

-

McGurk, K. A., et al. (1998). "Glucuronidation of propofol by human liver microsomes and recombinant uridine diphosphate-glucuronosyltransferases." Drug Metabolism and Disposition. Link

-

Raoof, A. A., et al. (1996). "Extrahepatic glucuronidation of propofol in man: possible contribution of gut wall and kidney."[1] European Journal of Clinical Pharmacology. Link

-

Favreau, F., et al. (2001). "Glucuronidation of propofol and its metabolites by the human kidney."[2] Xenobiotica. Link

-

Sneyd, J. R., et al. (1994). "The metabolism of propofol in the human subject." Xenobiotica. Link

-

Court, M. H. (2005). "Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases." Methods in Enzymology. Link

Sources

Pharmacokinetics of 4-Hydroxypropofol 1-O-β-D-glucuronide in Humans: A Technical Guide

Topic: Pharmacokinetics of 4-Hydroxypropofol 1-O-β-D-glucuronide in Humans Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals[1]

Executive Summary

The pharmacokinetics (PK) of propofol (2,6-diisopropylphenol) are characterized by rapid distribution and extensive hepatic and extrahepatic metabolism.[2] While propofol-glucuronide is the primary metabolite, the secondary pathway involving hydroxylation to 4-hydroxypropofol followed by Phase II conjugation yields 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) .[1]

This metabolite serves as a critical biomarker for the CYP2B6-mediated oxidative pathway and renal clearance mechanisms.[1] Unlike the parent drug, 1-QG is highly polar, pharmacologically inactive, and exhibits "formation-limited" elimination kinetics.[1] This guide details the biosynthesis, bioanalytical quantification, and pharmacokinetic behavior of 1-QG, providing a robust framework for researchers investigating propofol disposition in clinical and toxicological contexts.

Biosynthesis and Metabolic Pathway[3]

Mechanistic Pathway

The formation of 1-QG represents a sequential Phase I and Phase II metabolic process.[1]

-

Phase I (Hydroxylation): Propofol is hydroxylated at the para-position primarily by CYP2B6 (with minor contribution from CYP2C9) to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).[1][3] This intermediate possesses approximately one-third of the hypnotic activity of propofol.[1]

-

Phase II (Glucuronidation): 4-hydroxypropofol undergoes glucuronidation.[1][2][4] The conjugation can occur at the C1 (phenolic) or C4 (newly formed hydroxyl) position.[1] The formation of 1-QG is catalyzed predominantly by UGT1A9 , which conjugates glucuronic acid to the sterically hindered C1 hydroxyl group.[1]

Pathway Visualization

The following diagram illustrates the biotransformation of propofol into its quinol conjugates, highlighting the enzymatic gates.

Figure 1: Metabolic pathway of propofol leading to 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG).[1]

Bioanalytical Methodology (LC-MS/MS)[1][6][7][9]

Accurate quantification of 1-QG requires distinguishing it from its isomer (4-QG) and the parent glucuronide.[1] The following protocol outlines a validated workflow for human urine and plasma.

Experimental Protocol

Objective: Quantify 1-QG in human urine/plasma with a Lower Limit of Quantitation (LLOQ) of ~1.0 ng/mL.

Reagents:

-

Analyte: 4-Hydroxypropofol 1-O-β-D-glucuronide standard (purity >98%).[1]

-

Internal Standard (IS): Propofol-d17 glucuronide or 4-hydroxypropofol-d7 glucuronide.[1]

-

Matrix: Drug-free human urine/plasma.[1]

Step-by-Step Workflow:

-

Sample Preparation (Dilute-and-Shoot for Urine):

-

Thaw urine samples at room temperature. vortex for 30s.

-

Aliquot 50 µL of urine into a 96-well plate.

-

Add 200 µL of Internal Standard solution (in Methanol:Water 50:50).

-

Centrifuge at 4000 x g for 10 min to remove particulates.

-

Inject 5 µL of supernatant.

-

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

Note: Isomeric separation of 1-QG and 4-QG is critical.[1] 1-QG typically elutes slightly later than 4-QG on C18 chemistries due to the steric shielding of the isopropyl groups at the C1 position.[1]

-

-

Mass Spectrometry (ESI-):

Data Validation Criteria

-

Linearity:

over 100–10,000 ng/mL range. -

Precision: CV < 15% (inter- and intra-day).[1]

-

Stability: Confirmed freeze-thaw stability (3 cycles) as glucuronides can be liable to spontaneous hydrolysis if pH is not controlled.[1]

Pharmacokinetic Profile in Humans[2][3][9][10][11][12][13][14][15]

Plasma Kinetics

In plasma, 1-QG concentrations are significantly lower than Propofol-Glucuronide (PG) but persist longer than the parent propofol.[1]

-

Appearance: 1-QG appears in plasma within 15-30 minutes of propofol infusion initiation.[1]

-

Formation-Limited: The elimination of 1-QG is rate-limited by its formation (CYP2B6 activity) and the slow return of propofol from deep tissue compartments (fat) into the central compartment.[1]

-

Half-life: The terminal half-life (

) of 1-QG parallels the terminal elimination of propofol from deep compartments, ranging from 4 to 23 hours depending on infusion duration.[1]

Renal Excretion (Major Route)

Renal excretion is the exclusive elimination route for 1-QG.[1]

-

Urinary Recovery: Approximately 20% of a propofol dose is recovered as quinol conjugates (1-QG, 4-QG, 4-QS), with 1-QG and 4-QG being roughly equipotent in abundance.[1][2]

-

Detection Window: Due to the high sensitivity of LC-MS/MS and the slow release of parent drug from adipose tissue, 1-QG can be detected in urine for >60 hours post-anesthesia.[1]

Quantitative Parameters

The following table summarizes the PK parameters derived from patients receiving continuous propofol infusion.

| Parameter | Value (Mean ± SD) | Description |

| End of Infusion | Accumulates during infusion; peaks at cessation.[1] | |

| ~1:5 (1-QG : PG) | Significantly less abundant than Propofol-Glucuronide.[1] | |

| Renal Clearance ( | ~50-80 mL/min | Approaches GFR, indicating filtration with minimal reabsorption.[1] |

| Urinary Excretion | ~10-15% of Dose | Fraction of total dose excreted specifically as 1-QG.[1] |

| Detection Window | > 60 Hours | Useful for forensic or long-term monitoring.[1][5] |

Clinical Significance & Toxicology[2][7]

"Green Urine" Phenomenon

The presence of phenolic metabolites, specifically the quinol derivatives including 1-QG and 4-QG , is the direct cause of the rare benign condition where urine turns green during prolonged propofol infusion.[1] These metabolites act as chromophores. The discoloration resolves upon cessation of the drug and clearance of the metabolites.

Renal Insufficiency

Since 1-QG is renally cleared, patients with renal failure exhibit:

-

Accumulation: Markedly increased plasma AUC of 1-QG.[1]

-

Safety: While 1-QG is pharmacologically inactive (non-hypnotic), the accumulation of glucuronides can theoretically compete for renal transporters (OATs) with other drugs, though clinical drug-drug interactions via this mechanism are rare.[1]

Genetic Polymorphisms[1]

-

CYP2B6: Patients with CYP2B6 loss-of-function alleles (e.g., CYP2B6*6) show reduced formation of 4-hydroxypropofol, leading to proportionally lower levels of 1-QG and higher levels of Propofol-Glucuronide (shunting to the primary pathway).[1]

-

UGT1A9: Polymorphisms in UGT1A9 can alter the ratio of 1-QG to 4-hydroxypropofol, potentially increasing exposure to the active Phase I intermediate.[1]

References

-

Metabolism and Excretion of Propofol in Humans Title: Biotransformation of propofol to its major conjugated metabolites via direct glucuronidation or hydroxylation.[6][3] Source: National Institutes of Health (NIH) / PubMed URL:[1][Link]

-

Long-term Renal Excretion Title: Recovery and long-term renal excretion of propofol, its glucuronide, and two di-isopropylquinol glucuronides after propofol infusion during surgery.[1][7][8] Source: British Journal of Anaesthesia URL:[Link][1]

-

LC-MS/MS Method Validation Title: Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[5][9][10] Source: Journal of Mass Spectrometry and Advances in the Clinical Lab URL:[Link]

-

Renal Contribution to Clearance Title: Kidneys contribute to the extrahepatic clearance of propofol in humans, but not lungs and brain. Source: British Journal of Anaesthesia / PMC URL:[Link]

-

Green Urine Case Reports & Mechanism Title: Green Urine Discoloration due to Propofol Infusion: A Case Report. Source: ResearchGate / Case Reports in Medicine URL:[Link]

Sources

- 1. 4-Hydroxy Propofol 1-O-|A-D-Glucuronide | Benchchem [benchchem.com]

- 2. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recovery and long-term renal excretion of propofol, its glucuronide, and two di-isopropylquinol glucuronides after propofol infusion during surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Hydroxypropofol 1-O-β-D-glucuronide as a Biomarker of Propofol Exposure

[1]

Executive Summary

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic with a high potential for diversion and abuse.[1][2][3][4] While the parent compound is rapidly cleared from the blood (half-life of 2–4 minutes), its glucuronidated metabolites offer a significantly extended window of detection.[1]

This guide focuses on 4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) , a Phase II metabolite formed via a dual-step pathway involving CYP2B6 hydroxylation and UGT1A9 conjugation.[1] Unlike the direct metabolite Propofol Glucuronide (PG), 1-QG serves as a critical confirmatory marker.[1] Its presence validates complex hepatic processing, effectively ruling out sample adulteration with parent drug and providing a detection window in urine that can exceed 20 days post-administration.

Mechanistic Grounding: The Metabolic Pathway[1]

To utilize 1-QG effectively, one must understand its origin.[1] Propofol metabolism is primarily hepatic, involving two distinct pathways:[1][4]

-

Direct Glucuronidation (Major Pathway): The parent propofol is directly conjugated at the sterically hindered phenolic hydroxyl group by UGT1A9 to form Propofol Glucuronide (PG).[1] This accounts for ~70% of the dose.

-

Hydroxylation-Glucuronidation (Minor Pathway): Propofol is first hydroxylated at the para-position by CYP2B6 (and to a lesser extent CYP2C9) to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol).[1] This intermediate is then glucuronidated.[1][5]

Regioselectivity of 4-Hydroxypropofol Glucuronidation

4-Hydroxypropofol possesses two hydroxyl groups:

-

Position 1: The original phenolic OH, flanked by two isopropyl groups (sterically hindered).[1]

-

Position 4: The newly added OH group (less hindered).[1]

Surprisingly, UGT1A9 exhibits specific regioselectivity, forming both the 1-O-glucuronide (1-QG) and the 4-O-glucuronide (4-QG) .[1] While steric hindrance usually disfavors the 1-position, the enzymatic cleft of UGT1A9 facilitates this specific conjugation.[1]

Pathway Visualization[1]

Figure 1: Metabolic pathway of propofol showing the formation of the target biomarker 1-QG via CYP-mediated hydroxylation and subsequent glucuronidation.[1]

Biomarker Utility & Causality[1]

Why target 1-QG when Propofol Glucuronide (PG) is more abundant?

Forensic Specificity (The "In Vivo" Proof)

Detection of PG alone can theoretically result from external contamination if glucuronidase activity (bacterial or enzymatic) is present in a non-sterile environment, though rare.[1] However, 1-QG requires prior CYP450 hydroxylation .[1] This oxidative step is strictly biological and cannot occur in a urine sample cup. Therefore, 1-QG is the gold standard for proving ingestion and metabolism.[1]

Extended Detection Window

While propofol disappears from blood in hours, glucuronides accumulate in urine.[2][3][6]

Analytical Methodology: LC-MS/MS Protocol[1][6][7][8][9][10]

The following protocol is designed for high-throughput quantification using a Triple Quadrupole Mass Spectrometer.

Reagents & Standards

-

Target Analyte: 4-Hydroxypropofol 1-O-β-D-glucuronide (Toronto Research Chemicals or equivalent).[1][7]

-

Internal Standard (IS): Propofol-d17 or 4-Hydroxypropofol-d17-glucuronide.[1]

-

Mobile Phase A: 1 mM Ammonium Fluoride in Water (Enhances ionization in negative mode).[1][7]

-

Mobile Phase B: Methanol (LC-MS Grade).[1]

Step 1: Sample Preparation (Dilute-and-Shoot)

Rationale: Glucuronides are highly polar.[1] Liquid-liquid extraction (LLE) often results in poor recovery unless specific polar solvents are used.[1] A simple dilution minimizes loss.

-

Thaw urine samples at room temperature and vortex.

-

Centrifuge at 10,000 x g for 5 minutes to remove particulates.

-

Transfer 50 µL of supernatant to a 96-well plate.

-

Add 450 µL of Internal Standard solution (in Mobile Phase A).

-

Vortex mix for 30 seconds.

Step 2: LC Conditions[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

Step 3: MS/MS Parameters (ESI Negative)

Rationale: Glucuronides ionize efficiently in negative mode ([M-H]-) due to the carboxylic acid moiety on the glucuronic acid.[1]

| Parameter | Setting |

| Ionization Mode | ESI Negative (-) |

| Source Temp | 500°C |

| Capillary Voltage | -2.5 kV |

| Desolvation Gas | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| 1-QG | 369.2 | 193.1 | 25 | Quantifier |

| 1-QG | 369.2 | 113.0 | 35 | Qualifier |

| PG | 353.2 | 175.1 | 20 | Reference |

| IS (Propofol-d17) | 370.3 | 175.1 | 20 | Internal Std |

Note: The transition 369 -> 193 represents the loss of the glucuronide moiety (176 Da), leaving the deprotonated 4-hydroxypropofol aglycone.[1]

Analytical Workflow Diagram

Figure 2: Dilute-and-shoot workflow for rapid quantitation of 1-QG in urine.[1]

Validation & Interpretation

Quantitative Data Summary

The following performance metrics are typical for this validated method:

| Metric | Specification |

| Linearity Range | 10 – 10,000 ng/mL |

| LOD (Limit of Detection) | 4 ng/mL |

| LLOQ (Lower Limit of Quantitation) | 10 ng/mL |

| Intra-day Precision (CV) | < 6.5% |

| Accuracy (Bias) | ± 5% |

Interpretation of Results

-

Positive Identification: Requires retention time match within 2% of standard and presence of both Quantifier (193) and Qualifier (113) ions.

-

Ratio Analysis: In the first 24 hours post-exposure, the ratio of PG to 1-QG is typically high.[1] As time progresses (Days 5-20), both metabolites decline, but 1-QG remains detectable, confirming the tail-end of the elimination phase.[1]

-

Interferences: The 1-O-glucuronide (1-QG) and 4-O-glucuronide (4-QG) are isomers.[1] They must be chromatographically resolved.[1] 1-QG typically elutes before 4-QG on a C18 column due to subtle polarity differences caused by the position of the glucuronic acid.[1]

References

-

Rosano, T. G., Wood, M., Scholz, K. L., et al. (2024).[1] Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[6][7] Journal of Mass Spectrometry and Advances in the Clinical Lab. Link

-

Salerno, J., Jones, J., Jones, M., et al. (2013).[1][3] Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol.[1][2][3][6][8] Pharmacology & Pharmacy.[1][3] Link

-

Kim, H. S., Cheong, J. C., Lee, J. I., In, M. K. (2013).[1][9] Rapid and sensitive determination of propofol glucuronide in hair by liquid chromatography and tandem mass spectrometry.[9][10] Journal of Pharmaceutical and Biomedical Analysis.[9] Link

-

BenchChem. (n.d.).[1] 4-Hydroxy Propofol 1-O-β-D-Glucuronide Structure and Properties.Link[1]

Sources

- 1. 4-Hydroxy Propofol 1-O-|A-D-Glucuronide | Benchchem [benchchem.com]

- 2. usdtl.com [usdtl.com]

- 3. Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol [scirp.org]

- 4. mobile.labmedica.com [mobile.labmedica.com]

- 5. Direct high-performance liquid chromatography determination of propofol and its metabolite quinol with their glucuronide conjugates and preliminary pharmacokinetics in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recovery and long-term renal excretion of propofol, its glucuronide, and two di-isopropylquinol glucuronides after propofol infusion during surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid and sensitive determination of propofol glucuronide in hair by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Advanced Characterization of Propofol Metabolites: From Discovery to LC-MS/MS Identification

Executive Summary

Propofol (2,6-diisopropylphenol) is the gold standard for intravenous anesthesia induction and maintenance.[1][2] However, its metabolic fate is complex, involving significant hepatic and extrahepatic clearance pathways that produce a spectrum of pharmacologically inactive but clinically relevant conjugates.[3]

This technical guide addresses the discovery, structural identification, and quantification of propofol metabolites. It moves beyond basic pharmacokinetics to explore the specific enzymatic pathways (UGT1A9, CYP2B6) and provides a validated, self-verifying LC-MS/MS protocol for their detection in biological matrices.[1]

Metabolic Architecture: The Biotransformation Pathway

Propofol metabolism is a high-clearance process that exceeds hepatic blood flow, indicating significant extrahepatic contribution (primarily renal and pulmonary).[1] The metabolic architecture is defined by two distinct phases: Direct Glucuronidation (Major) and Hydroxylation followed by Conjugation (Minor).[1]

Phase II: The Dominant Pathway

Approximately 70% of a propofol dose undergoes direct conjugation at the phenolic hydroxyl group.

-

Site: Primarily hepatic, with significant renal contribution (kidney microsomes show high UGT1A9 activity).[1]

Phase I & Secondary Phase II: The Oxidative Pathway

Approximately 29% of the dose undergoes hydroxylation at the para position, mediated by Cytochrome P450 enzymes.

-

Intermediate: 4-Hydroxypropofol (also known as 2,6-diisopropyl-1,4-quinol).[1]

-

Fate: This intermediate is rapidly conjugated to form three distinct water-soluble metabolites:

The "Green Urine" Phenomenon

In cases of prolonged infusion or high clearance, the oxidative pathway becomes saturated or disproportionately active. The accumulation of quinol derivatives (specifically the chromophore structure of the quinone form) in urine leads to the rare but benign green discoloration often observed in ICU patients.

Visualization: Propofol Metabolic Pathway

Figure 1: The metabolic cascade of propofol, highlighting the divergence between direct glucuronidation (Phase II) and oxidative activation (Phase I) followed by conjugation.[1]

Analytical Evolution & Challenges

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the workhorse for propofol analysis.[1] However, GC-MS presents a critical limitation: Phase II metabolites (glucuronides/sulfates) are non-volatile and thermally unstable. They require hydrolysis (enzymatic or acidic) and derivatization (e.g., silylation with BSTFA) prior to analysis.[1] This indirect measurement introduces variability and destroys the original conjugate structure.

The Modern Standard: LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the direct quantification of intact glucuronides.

-

Challenge: Propofol is lipophilic and ionizes poorly in Electrospray Ionization (ESI).[1]

-

Solution: A dual-ionization strategy or optimized negative-mode ESI.

-

Parent Drug: Best detected using Atmospheric Pressure Chemical Ionization (APCI) or negative ESI with high pH mobile phase.[1]

-

Metabolites: Highly polar; ionize efficiently in negative ESI.

-

Validated Experimental Protocol: LC-MS/MS Identification

This protocol describes a "Dilute-and-Shoot" method for urine and a Protein Precipitation method for plasma, designed for a Triple Quadrupole MS system (e.g., Sciex QTRAP or Waters Xevo).[1]

Reagents & Standards

-

Internal Standard (IS): Propofol-d17 or Propofol-glucuronide-d17 (Critical for matrix effect compensation).[1]

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10 promotes ionization of the phenol).[1]

-

Mobile Phase B: Methanol or Acetonitrile.[1]

-

Column: Phenomenex Gemini NX-C18 (3 µm, 100 x 2.0 mm) or equivalent high-pH stable column.

Sample Preparation Workflow

A. Urine (High Concentration Metabolites) [1]

-

Aliquot: Transfer 50 µL of urine into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Internal Standard solution (1 µg/mL).

-

Dilution: Add 430 µL of Mobile Phase A.

-

Centrifugation: Spin at 10,000 x g for 5 minutes to remove particulates.

-

Injection: Inject 5 µL of supernatant.

B. Plasma/Serum (Low Concentration/Protein Binding) [1]

-

Precipitation: Add 100 µL plasma to 300 µL cold Acetonitrile (containing IS).

-

Vortex/Spin: Vortex 30s; Centrifuge 14,000 x g for 10 min at 4°C.

-

Evaporation: Transfer supernatant; evaporate to dryness under nitrogen.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (50:50).

Instrumental Parameters (Self-Validating Logic)

-

MRM Transitions: Use two transitions per analyte (Quantifier vs. Qualifier) to ensure specificity.

-

Causality Check: If the retention time of the putative glucuronide does not shift after treating a parallel sample with

-glucuronidase, the identification is invalid .

Visualization: Analytical Workflow

Figure 2: The "Gold Standard" LC-MS/MS workflow for direct metabolite quantification, utilizing negative mode ESI for optimal conjugate detection.

Key Metabolites Profile

The following table summarizes the physicochemical properties and MRM transitions for the five critical analytes.

| Metabolite Name | Abbr. | Precursor Ion (m/z) | Product Ion (m/z) | Retention Order | Clinical Significance |

| Propofol-Glucuronide | PG | 353.2 | 177.1 | Early (Polar) | Major urinary metabolite (>60%); marker of UGT1A9 activity.[1] |

| 4-Hydroxypropofol-1-G | 1-QG | 369.2 | 193.1 | Mid | Indicator of CYP2B6 oxidative capacity.[1] |

| 4-Hydroxypropofol-4-G | 4-QG | 369.2 | 193.1 | Mid | Isomer of 1-QG; requires chromatographic resolution.[1] |

| 4-Hydroxypropofol-4-S | 4-QS | 273.1 | 193.1 | Mid-Late | Sulfated conjugate; minor pathway.[1] |

| Propofol (Parent) | PRO | 177.1 | 161.1 | Late (Lipophilic) | Rapidly cleared; low levels in urine indicate efficient metabolism.[1] |

Clinical & Toxicological Relevance

Propofol Infusion Syndrome (PRIS)

While PRIS is primarily linked to the parent drug's inhibition of mitochondrial fatty acid oxidation, the accumulation of metabolites serves as a sentinel for clearance failure. In pediatric patients or those with genetic polymorphisms (e.g., UGT1A9 variants), altered metabolite ratios can precede clinical toxicity.[1]

Renal Clearance & Green Urine

The appearance of green urine is a direct visual marker of high concentrations of 4-hydroxypropofol and its quinone oxidation products. This occurs when hepatic glucuronidation is saturated, forcing the drug into the oxidative CYP pathway. While chemically alarming, it is generally benign and reversible upon cessation of the drug.

References

-

Simons, P. J., et al. (1988).[1] Chemical and biochemical stability of propofol glucuronide. Xenobiotica.[1]

-

Favreto, W. A., et al. (2012).[1] Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of Chromatography B. [1]

-

McGurk, K. A., et al. (2024).[1] Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring.[1][6] Journal of Mass Spectrometry and Advances in the Clinical Lab.

-

Court, M. H., et al. (2001).[1] Propofol glucuronidation by human hepatic microsomes and recombinant UDP-glucuronosyltransferases.[1] Anesthesiology.[1][3][6][12][13][14]

-

Lee, S. Y., et al. (2020).[1] The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children.[2] Frontiers in Pharmacology.[1]

Sources

- 1. 4-Hydroxy Propofol 1-O-|A-D-Glucuronide | Benchchem [benchchem.com]

- 2. The Effect of UGT1A9, CYP2B6 and CYP2C9 Genes Polymorphism on Propofol Pharmacokinetics in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propofol metabolites in man following propofol induction and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Propofol - Wikipedia [en.wikipedia.org]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openanesthesia.org [openanesthesia.org]

Toxicological Profile & Analytical Characterization of 4-Hydroxypropofol 1-O-β-D-glucuronide

[1]

Executive Summary

4-Hydroxypropofol 1-O-β-D-glucuronide (1-QG) represents a critical Phase II metabolite of the anesthetic agent propofol (2,6-diisopropylphenol). While propofol itself is rapidly cleared, 1-QG serves as a stable, water-soluble conjugate that facilitates renal excretion. From a toxicological perspective, 1-QG is pharmacologically inactive but holds immense value as a long-term forensic marker for propofol exposure, detectable in urine for up to 28 days post-administration—significantly longer than the parent compound.